molecular formula C25H23N3O4 B6432852 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol CAS No. 903201-77-4

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol

Cat. No. B6432852
CAS RN: 903201-77-4
M. Wt: 429.5 g/mol
InChI Key: GEFRBUPHFGPAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol (MPPPMP) is an organic compound belonging to the class of pyrimidine derivatives. It is a white crystalline solid that is soluble in water and ethanol. MPPPMP is an important intermediate in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory agents and antifungal agents.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol in laboratory experiments include its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol is that its mechanism of action is not yet fully understood, which can make it difficult to accurately predict its effects in different contexts.

Future Directions

For research on 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol include further exploration of its mechanism of action, as well as its potential therapeutic applications. Other areas of research include the development of more efficient synthesis methods and the evaluation of its safety and toxicity profile. Additionally, further studies could be conducted to explore its potential synergistic effects with other compounds. Finally, further research could be conducted to explore the potential of 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol as a diagnostic tool.

Synthesis Methods

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol can be synthesized from the reaction of 2-amino-5-chloropyrimidine and 4-methoxybenzaldehyde in the presence of a base. This reaction is carried out in an aqueous solution at room temperature. The reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic substitution reaction. The resulting product is then purified by recrystallization.

Scientific Research Applications

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of novel pyrimidine derivatives and as a building block for the synthesis of other organic compounds. It has also been used as a starting material in the synthesis of bioactive compounds, such as anti-inflammatory agents, antifungal agents, and antiviral agents.

properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-30-17-9-7-16(8-10-17)15-32-18-11-12-20(22(29)13-18)24-21(14-27-25(26)28-24)19-5-3-4-6-23(19)31-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFRBUPHFGPAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methoxybenzyl)oxy)phenol

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